4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

Beschreibung

Chemical Identity and Structural Characteristics

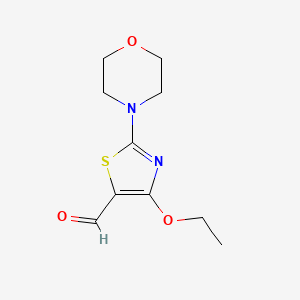

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is characterized by the molecular formula C₁₀H₁₄N₂O₃S and possesses a molecular weight of 242.30 grams per mole. The compound is officially designated by the Chemical Abstracts Service registry number 919016-55-0, establishing its unique identity within the chemical literature. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde, which precisely describes the substitution pattern and functional group arrangement.

The molecular structure incorporates several key structural elements that define its chemical behavior and properties. The core thiazole ring system provides the fundamental heterocyclic framework, featuring sulfur at position 1 and nitrogen at position 3 of the five-membered ring. At position 2 of the thiazole ring, a morpholine substituent is attached through the nitrogen atom, creating a morpholin-4-yl linkage that introduces additional heteroatoms and conformational flexibility to the molecule. The ethoxy group at position 4 contributes to the electron-donating character of the system, while the aldehyde functionality at position 5 serves as a reactive site for further chemical transformations.

The compound exhibits distinctive spectroscopic characteristics that facilitate its identification and structural confirmation. The simplified molecular-input line-entry system representation is expressed as CCOC1=C(SC(=N1)N2CCOCC2)C=O, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier string provides additional structural detail: InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3. These structural descriptors enable precise chemical database searches and computational modeling studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight | 242.30 g/mol |

| Chemical Abstracts Service Number | 919016-55-0 |

| International Union of Pure and Applied Chemistry Name | 4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |

| Simplified Molecular-Input Line-Entry System | CCOC1=C(SC(=N1)N2CCOCC2)C=O |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

Position within Thiazole Chemistry Framework

The thiazole ring system represents one of the most significant heterocyclic frameworks in modern organic chemistry, characterized by its five-membered aromatic structure containing both sulfur and nitrogen heteroatoms. Thiazole derivatives have achieved prominence due to their versatile chemical properties and extensive biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and antioxidant properties. The aromatic character of thiazole is evidenced by its planarity and significant π-electron delocalization, which exceeds that observed in corresponding oxazole systems.

This compound occupies a distinctive position within the broader thiazole chemistry framework due to its specific substitution pattern and functional group arrangement. The compound belongs to the class of 1,3-thiazole derivatives, which have demonstrated remarkable versatility in drug design and development. The presence of the morpholine substituent at position 2 classifies this compound within the morpholine-thiazole hybrid category, a structural class that has gained considerable attention for its potential in medicinal chemistry applications.

The electron-withdrawing nature of the thiazole ring system influences the chemical reactivity and biological activity of the compound. The aromatic behavior of the thiazole framework is confirmed through nuclear magnetic resonance spectroscopy, where ring protons typically appear between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects. The calculated π-electron density distribution within the thiazole ring identifies carbon-5 as the primary site for electrophilic substitution reactions, while the carbon-2 hydrogen is particularly susceptible to deprotonation processes.

The structural classification of this compound places it among the fully substituted thiazole derivatives, where all available positions on the heterocyclic ring bear substituents other than hydrogen. This substitution pattern contributes to the compound's stability and potential for diverse chemical transformations. The aldehyde functionality at position 5 provides a reactive carbonyl group that can participate in various organic reactions, including condensation reactions, reductive processes, and nucleophilic addition reactions.

Historical Context of Morpholine-Thiazole Hybrid Structures

The development of morpholine-thiazole hybrid structures represents a significant evolution in heterocyclic chemistry, emerging from the recognition that combining distinct heterocyclic frameworks can yield compounds with enhanced properties and novel biological activities. Morpholine, as a synthetic heterocyclic organic compound containing both amine and ether functional groups, has long been recognized for its favorable physicochemical properties, including appropriate polarity and solubility characteristics, low cost, and wide availability. These attributes have made morpholine an attractive building block for pharmaceutical development and synthetic chemistry applications.

The strategic hybridization of morpholine with thiazole systems gained momentum as researchers recognized the potential for creating molecular frameworks that could exploit the beneficial properties of both heterocyclic systems simultaneously. This approach aligns with the broader trend in medicinal chemistry toward molecular hybridization, which has been demonstrated to enhance drug efficacy, reduce multidrug resistance, and minimize toxicity concerns. The combination of thiazole pharmacophore fragments, which are inherent in natural products such as peptide alkaloids and cyclopeptides, with morpholine moieties has created a new class of bioactive compounds.

Historical development of morpholine-thiazole hybrids can be traced through various synthetic methodologies that have been developed to construct these complex molecular architectures. Early synthetic approaches focused on traditional cyclization reactions, including the Hantzsch thiazole synthesis, which utilizes phenacyl bromide substrates in combination with appropriate thioamide precursors. The evolution of synthetic strategies has led to more sophisticated one-pot and multistage reaction protocols, as well as transformation approaches involving other related heterocycles.

The recognition of morpholine-thiazole hybrids as privileged structures in drug discovery has been supported by extensive biological evaluation studies demonstrating their potential across multiple therapeutic areas. These compounds have shown promising activity profiles in various biological assays, contributing to their establishment as important scaffolds for pharmaceutical research. The historical progression of this field reflects the broader advancement of heterocyclic chemistry and the increasing sophistication of molecular design strategies.

Significance in Heterocyclic Chemistry Research

This compound holds particular significance within the contemporary landscape of heterocyclic chemistry research due to its embodiment of several important chemical principles and its potential for diverse applications. The compound represents an excellent example of how strategic structural modifications can be implemented to optimize the properties of heterocyclic systems. The presence of multiple functional groups within a single molecular framework provides numerous opportunities for chemical derivatization and structure-activity relationship studies.

The significance of this compound extends to its role as a versatile synthetic intermediate in organic chemistry. The aldehyde functionality at position 5 serves as a reactive handle for various chemical transformations, enabling the construction of more complex molecular architectures through condensation reactions, reductive processes, and cycloaddition reactions. This reactivity profile makes the compound valuable for synthetic chemists engaged in the development of novel heterocyclic systems and pharmaceutical intermediates.

Research applications of morpholine-thiazole derivatives have demonstrated their utility across multiple scientific domains. In pharmaceutical development, these compounds serve as crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where they enhance drug efficacy and specificity. The structural features of this compound make it particularly suitable for medicinal chemistry investigations focused on enzyme inhibition and receptor binding studies.

The compound's significance is further emphasized by its potential applications in biochemical research, where it can be utilized to study enzyme interactions and biological pathways. The morpholine-thiazole scaffold has been demonstrated to interact effectively with various biological targets, including carbonic anhydrase enzymes, where morpholine-based thiazoles can be strategically modified to improve binding affinity, selectivity, and pharmacokinetic properties. These research applications highlight the compound's value as a tool for understanding complex biochemical processes and developing new therapeutic approaches.

| Research Application | Significance |

|---|---|

| Pharmaceutical Development | Crucial intermediate for neurological disorder treatments |

| Biochemical Research | Tool for studying enzyme interactions and biological pathways |

| Material Science | Component in novel polymer and coating development |

| Agricultural Chemistry | Precursor for environmentally conscious pest control solutions |

| Diagnostic Development | Building block for clinical diagnostic reagents |

Eigenschaften

IUPAC Name |

4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENDZCQSZCOZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=N1)N2CCOCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde typically involves the reaction of 2-morpholin-4-yl-thiazole-5-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.

Reduction: 4-Ethoxy-2-morpholin-4-yl-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its structural features allow for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be transformed into derivatives such as thiazole carboxylic acids or thiazole methanols depending on the reaction conditions and reagents used.

Table 1: Major Products Formed from 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | Thiazole-5-carboxylic acid | Formation of carboxylic acid derivative |

| Reduction | Thiazole-5-methanol | Formation of alcohol derivative |

| Substitution | Substituted thiazole derivatives | Various derivatives based on nucleophile |

Biological Applications

Drug Development

This compound has potential as a scaffold for drug development. Its ability to interact with biological targets makes it suitable for designing new pharmaceuticals, particularly those aimed at enzymes or receptors involved in disease pathways. The thiazole moiety is known for its biological activity, making compounds containing this structure attractive candidates for antimicrobial and anticancer agents .

Case Study: Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds derived from similar thiazole structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 1 | |

| Compound B | E. coli | 50 | |

| Compound C | Candida albicans | 25 |

Industrial Applications

Material Science

In the industrial sector, this compound can be utilized in the production of advanced materials including polymers and coatings. The unique properties imparted by the thiazole and morpholine groups enhance the functional characteristics of these materials, making them suitable for applications requiring specific chemical stability or reactivity .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of 4-ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde with related thiazole derivatives:

Key Observations :

- Electronic Effects : The carbaldehyde group in the target compound distinguishes it from analogs with azole (e.g., ) or amine substituents (e.g., ), which may alter redox behavior or hydrogen-bonding capacity.

- Crystallography : Isostructural analogs (e.g., fluorophenyl-thiazole derivatives) exhibit planar molecular conformations with perpendicular aryl groups, suggesting similar packing behavior could occur in the target compound .

Biologische Aktivität

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholine moiety, and an ethoxy group, which contribute to its unique reactivity and biological properties. The thiazole ring is known for its versatility in drug development, while the morpholine enhances solubility and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of serine/threonine-protein kinases, impacting cell cycle regulation and migration.

- Gene Expression Modulation : The compound may interact with transcription factors, altering gene expression and cellular metabolism.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their structure and function.

Antimicrobial Activity

A study examined the antimicrobial properties of thiazole derivatives, including those structurally related to this compound. The findings indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1a | 100 | E. faecalis |

| 1b | 50 | C. albicans |

| 1c | 200 | Klebsiella pneumonia |

| 1d | 400 | Acinetobacter baumannii |

These results suggest that while some derivatives exhibit potent antimicrobial activity, others may require structural modifications to enhance efficacy .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of thiazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.096 | COX-1 |

| Compound B | 0.150 | COX-2 |

These compounds demonstrated significant inhibitory effects, indicating their potential as anti-inflammatory agents .

Case Studies

- In Vitro Studies : A recent study evaluated the effects of various thiazole derivatives on cancer cell lines. It was found that certain derivatives inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The presence of the morpholine moiety was crucial for enhancing cytotoxicity against specific cancer types.

- Proteomic Analysis : Another investigation utilized proteomics to study the interactions between this compound and cellular proteins. This analysis revealed that the compound could modulate protein networks involved in cell signaling and metabolism, leading to altered cell behavior under stress conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example, thiazole cores are often constructed using Hantzsch thiazole synthesis, where α-halo ketones react with thioureas or thioamides. The morpholine moiety can be introduced via nucleophilic substitution at the 2-position of the thiazole ring, while the ethoxy group at the 4-position may be incorporated through alkylation or Williamson ether synthesis. Reaction optimization (e.g., solvent polarity, catalyst selection) is critical; polar aprotic solvents like DMF and catalysts such as K₂CO₃ are commonly used for substitutions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is vital for confirming the structure, particularly the ethoxy (-OCH₂CH₃) and morpholine substituents. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures purity by matching experimental and theoretical C/H/N/S ratios. For crystalline derivatives, X-ray diffraction (e.g., SHELX refinement ) resolves stereochemical ambiguities .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s scaffold. For instance, thiazole derivatives often exhibit 5-HT or dopamine receptor affinity; radioligand binding assays (e.g., using 5-HT₁A/2A receptors) at concentrations of 10–100 µM can screen activity. Dose-response curves (50 mg/kg in in vivo models ) and cytotoxicity assays (e.g., MTT on cancer cell lines) provide initial safety profiles. Always include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to target proteins. For example, the morpholine group’s oxygen may form hydrogen bonds with active-site residues, while the thiazole ring’s planarity facilitates π-π interactions. Density Functional Theory (DFT) calculations assess electronic properties (e.g., aldehyde reactivity). Comparative studies with analogs (e.g., 2-(4-methoxyphenyl)thiazole-5-carbaldehyde ) highlight substituent effects on bioactivity. Validate predictions with mutagenesis or site-directed inhibitor assays .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or structural variations. For example, ethoxy vs. methoxy substituents alter lipophilicity, affecting membrane permeability. Systematic SAR studies comparing substituents (e.g., 4-ethoxy vs. 4-fluoro ) under standardized protocols (fixed incubation times, cell lines) clarify trends. Meta-analyses of published data, adjusting for variables like dosage (e.g., 50 mg/kg vs. 100 mg/kg ), can isolate structural determinants of activity .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., DMF/ethanol ) promotes crystal growth. For challenging compounds, co-crystallization with stabilizing agents (e.g., PEGs) or isomorphous replacement (using brominated analogs) may help. SHELXL is preferred for refining small-molecule structures due to its robust handling of disorder and twinning. Always validate hydrogen bonding and torsion angles against computational predictions to ensure accuracy .

Q. How does the morpholine moiety influence pharmacokinetic properties?

- Methodological Answer : The morpholine ring enhances solubility via its oxygen’s hydrogen-bonding capacity, improving bioavailability. Metabolic stability can be assessed using liver microsome assays (e.g., human CYP450 isoforms). Comparative studies with non-morpholine analogs (e.g., piperidine derivatives ) quantify its impact on half-life and clearance. LC-MS/MS tracks metabolites, particularly oxidation products at the morpholine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.